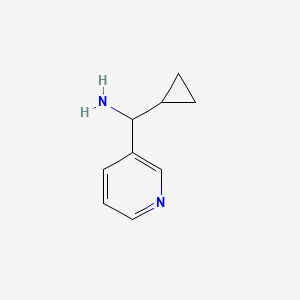

1-Cyclopropyl-1-(3-pyridyl)methylamine

描述

Historical Context of Cyclopropylamine (B47189) Derivatives in Medicinal Chemistry

The cyclopropylamine moiety is a well-established structural element in medicinal chemistry, recognized for its ability to impart favorable properties to drug candidates. longdom.org Historically, the introduction of the cyclopropane (B1198618) ring was a strategic choice to introduce conformational rigidity and to explore new chemical space. longdom.org This three-membered ring system, with its inherent strain and unique electronic properties, has been successfully incorporated into a variety of therapeutic agents, including antidepressants and antiviral drugs. longdom.org For instance, the cyclopropylamine scaffold is a key feature in certain monoamine oxidase inhibitors (MAOIs), where it plays a crucial role in modulating neurotransmitter activity. longdom.org The continued interest in cyclopropylamine derivatives stems from their potential to enhance metabolic stability and improve potency. sigmaaldrich.com

Significance of Pyridine-Containing Amine Scaffolds in Drug Discovery

The pyridine (B92270) ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals. biotuva.com Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can facilitate interactions with biological targets and improve water solubility. Pyridine-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

Overview of the Unique Structural Features of 1-Cyclopropyl-1-(3-pyridyl)methylamine

This compound is a molecule that integrates the distinct characteristics of a cyclopropyl (B3062369) group, a pyridyl moiety, and a primary amine. This unique combination of structural features suggests a multifaceted potential in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 535925-69-0 |

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.21 g/mol |

The cyclopropyl group is a compact and rigid structural motif that can significantly influence a molecule's properties. The inherent ring strain of the three-membered ring leads to shorter and stronger C-H bonds compared to those in acyclic alkanes, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. cymitquimica.com The steric bulk of the cyclopropyl group can also provide a shield for adjacent functional groups, further protecting them from metabolic degradation. sigmaaldrich.com This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life in the body. sigmaaldrich.com

Table 2: Key Attributes of the Cyclopropyl Group in Drug Design

| Feature | Implication in Medicinal Chemistry |

| Rigidity | Conformational constraint, potentially leading to higher binding affinity. sigmaaldrich.com |

| Ring Strain | Increased metabolic stability due to stronger C-H bonds. cymitquimica.com |

| Steric Hindrance | Protection of neighboring functional groups from metabolism. sigmaaldrich.com |

| Lipophilicity | Can modulate the overall lipophilicity of a molecule. |

The pyridine ring in this compound is an aromatic heterocycle that can engage in various non-covalent interactions with biological targets. These interactions include π-π stacking with aromatic amino acid residues in proteins and hydrogen bonding via the nitrogen atom. google.com The position of the nitrogen atom at the 3-position of the pyridine ring influences the molecule's electronic properties and its potential binding modes. The pyridine moiety is known to improve the aqueous solubility and permeability of drug candidates, which are crucial for oral bioavailability. google.com

The primary amine group is a key functional group in many biologically active molecules. It is often involved in crucial interactions with receptors and enzymes. nih.govnih.gov The amine group in this compound can act as a hydrogen bond donor and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge can facilitate electrostatic interactions with negatively charged residues in a binding pocket. seedior.com The reactivity of the amine group also allows for the synthesis of a wide range of derivatives, enabling further exploration of the structure-activity relationship. nih.govnih.gov

Research Trajectory and Future Directions for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for future investigation. The combination of a metabolically robust cyclopropyl group with a versatile pyridine ring and a reactive amine functionality makes this compound an attractive scaffold for the development of novel therapeutic agents.

Future research could focus on the synthesis and biological evaluation of a library of derivatives based on the this compound core. By modifying the substituents on the pyridine ring or by derivatizing the amine group, it may be possible to develop compounds with selective activity against a variety of biological targets. Given the known activities of related compounds, potential therapeutic areas of interest could include central nervous system disorders, oncology, and infectious diseases. Further studies are warranted to fully elucidate the pharmacological potential of this intriguing molecular scaffold.

属性

IUPAC Name |

cyclopropyl(pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWNPAICGSWQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408933 | |

| Record name | 1-Cyclopropyl-1-(3-pyridyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535925-69-0 | |

| Record name | α-Cyclopropyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535925-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-1-(3-pyridyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropyl(pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Cyclopropyl 1 3 Pyridyl Methylamine

Established Synthetic Routes to 1-Cyclopropyl-1-(3-pyridyl)methylamine

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, stands as a cornerstone for the synthesis of amines and is a primary route to this compound. wikipedia.org This method typically involves the reaction of cyclopropyl (B3062369) 3-pyridyl ketone with an ammonia source to form an intermediate imine, which is subsequently reduced to the target primary amine without being isolated. wikipedia.orgmasterorganicchemistry.com The reaction is favored for its operational simplicity, often being performed as a one-pot synthesis, which aligns with the principles of green chemistry by reducing waste and purification steps. wikipedia.org

The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. The crucial final step is the reduction of this C=N double bond. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding selectivity and reaction conditions.

| Reducing Agent | Typical Reaction Conditions | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature | Common and cost-effective, but can also reduce the starting ketone if conditions are not optimized. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH (4-5), Methanol | Highly selective for the iminium ion over the ketone, allowing for efficient one-pot reactions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂) | H₂, Pd/C, PtO₂, or Raney Nickel catalyst | An atom-economical method, though it may require higher pressures and temperatures. |

An interesting catalytic variation employs carbon monoxide (CO) as a deoxygenating agent in the presence of a rhodium catalyst. nih.govresearchgate.net This approach avoids the use of external hydrogen sources or metal hydrides, offering a novel protocol for reductive amination. nih.govresearchgate.net

Coupling Reactions with Pyridinylmethyl Halides

While less common than reductive amination for this specific target, modern cross-coupling reactions provide a powerful theoretical framework for the formation of the C-N bond in this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org

In a hypothetical application to this synthesis, the strategy would involve the coupling of a 3-(halomethyl)pyridine with cyclopropylamine (B47189). This represents a C(sp³)-N bond formation, which is a well-established variant of the classical C(sp²)-N coupling. The reaction would be catalyzed by a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine ligand that facilitates the catalytic cycle.

Catalytic Cycle Steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 3-(halomethyl)pyridine.

Amine Coordination & Deprotonation: Cyclopropylamine coordinates to the palladium complex, followed by deprotonation with a base (e.g., NaOt-Bu).

Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding this compound and regenerating the Pd(0) catalyst. wikipedia.org

The success of this route would heavily depend on the choice of ligand, base, and solvent to optimize the reaction rate and minimize side reactions. rug.nl

Stereoselective and Chiral Synthesis of this compound

As this compound contains a stereocenter, the development of enantioselective synthetic methods is of significant importance. Both asymmetric catalysis and diastereoselective approaches have been established to produce single enantiomers of this and related chiral amines.

Asymmetric catalysis offers a direct method for producing an enantiomerically enriched product from an achiral precursor. In the context of reductive amination, this is typically achieved by the asymmetric reduction of the intermediate imine formed from cyclopropyl 3-pyridyl ketone and ammonia. This can be accomplished using a chiral catalyst and a hydrogen donor.

Transfer hydrogenation is a particularly effective technique, often employing ruthenium(II) or iridium(III) complexes with chiral ligands. These catalysts facilitate the stereoselective transfer of hydrogen from a source like 2-propanol or formic acid to the imine, creating the chiral amine with high enantiomeric excess (ee). The precise stereochemical outcome is dictated by the chirality of the ligand coordinated to the metal center.

A robust and scalable method for chiral synthesis involves the use of a chiral auxiliary. This strategy relies on temporarily introducing a chiral moiety to the substrate to direct a subsequent stereoselective transformation. A well-documented process for preparing non-racemic 1-cyclopropyl alkyl-1-amines utilizes this principle. google.com

The synthesis proceeds in a multi-step sequence: google.com

Condensation: Cyclopropyl 3-pyridyl ketone is condensed with a chiral amine, such as (S)-(-)-α-phenylethylamine, typically in the presence of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄), to form a chiral imine intermediate. google.com

Diastereoselective Reduction: The resulting imine is then reduced with a standard hydride reagent (e.g., NaBH₄). The steric influence of the chiral auxiliary directs the hydride attack to one face of the C=N bond, leading to the formation of one diastereomer in significant excess.

Auxiliary Removal: The final step involves the removal of the chiral auxiliary, commonly through hydrogenolysis (e.g., H₂ over a palladium catalyst), to release the desired enantiomerically pure primary amine. google.com

This method is highly effective for large-scale industrial processes due to its use of inexpensive starting materials and high stereochemical control, often achieving optical purities greater than 99% ee. google.com Another approach involves the reaction of N-sulfinyl ketimines with Grignard reagents to produce chiral N-sulfinyl cyclopropylamines, which can then be deprotected to yield the final chiral amine. nih.gov

Novel Synthetic Approaches and Methodological Advancements

Research into amine synthesis continues to yield novel methodologies that offer improvements in efficiency, selectivity, and environmental impact. For the synthesis of this compound, several advancements are noteworthy.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions. wikipedia.org Imine reductases (IREDs), for instance, are being increasingly investigated for the asymmetric reduction of imines to produce chiral amines. A biocatalytic approach could provide extremely high enantioselectivity for the final reduction step in the reductive amination pathway, avoiding the need for heavy metal catalysts or cryogenic conditions. wikipedia.org

Advanced Catalytic Systems: The development of novel catalytic systems for reductive amination continues to be an active area of research. Rhodium- and ruthenium-based catalysts that can utilize carbon monoxide or operate without an external hydrogen source represent a significant methodological advancement. nih.govresearchgate.net These systems often exhibit high functional group tolerance and can proceed under milder conditions than traditional catalytic hydrogenations. nih.gov

Flow Chemistry: The implementation of synthetic routes in continuous flow reactors is another modern advancement. Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for straightforward scaling. A multi-step synthesis, such as the diastereoselective approach involving imine formation, reduction, and deprotection, could be streamlined into a continuous process, enhancing efficiency and throughput.

Green Chemistry Principles in Synthesis

The synthesis of pyridine (B92270) derivatives, such as this compound, is increasingly guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. rasayanjournal.co.inijarsct.co.innih.gov Traditional synthetic routes often involve hazardous reagents and solvents, prompting the development of more eco-friendly alternatives. rasayanjournal.co.in

Key green chemistry approaches applicable to the synthesis of pyridine-containing compounds include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net For the synthesis of pyridine derivatives, microwave irradiation has been shown to be an efficient method, often leading to purer products with easier workup. nih.gov

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. rasayanjournal.co.in

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, can improve reaction efficiency, reduce waste, and avoid the use of stoichiometric reagents. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. rasayanjournal.co.innih.gov One-pot synthesis of pyridine derivatives is an example of an MCR that aligns with green chemistry principles. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

| Parameter | Conventional Method | Green Method (e.g., Microwave-Assisted) |

|---|---|---|

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Energy Consumption | High | Low |

| Solvent Use | Often uses hazardous/volatile organic solvents | Can use greener solvents or be solvent-free rasayanjournal.co.innih.gov |

| Product Yield | Variable, can be low | Often high to excellent nih.govresearchgate.net |

| Byproduct Formation | Can be significant | Minimized |

| Workup Procedure | Often complex | Simpler |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, offers significant advantages for the scalable production of chemical compounds like this compound, particularly in the pharmaceutical and fine chemical industries. nih.gov This technology moves away from traditional batch processing to a continuous system, providing better control over reaction parameters.

Advantages of flow chemistry for scalable production include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling, leading to better control over reaction temperature and minimizing side reactions.

Scalability: Scaling up a process in flow chemistry often involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. beilstein-journals.org

Increased Purity and Yield: Precise control over reaction time, temperature, and mixing can lead to higher yields and purer products. beilstein-journals.org

Automation: Continuous flow systems are well-suited for automation, which can improve reproducibility and reduce operational costs. nih.gov

The synthesis of pyridine bases has been shown to be influenced by reaction conditions that can be precisely controlled in a flow reactor, such as temperature and mixing, thereby overcoming mass transfer limitations seen in batch processes. aidic.it For instance, the Bohlmann–Rahtz pyridine synthesis has been successfully transferred to a continuous flow process, allowing for Michael addition and cyclodehydration to occur in a single step without isolating intermediates. beilstein-journals.org

Catalytic Transformations (e.g., Copper Catalysis)

Catalytic transformations are crucial for the efficient and selective synthesis of pyridine derivatives. Copper catalysis, in particular, has emerged as a versatile tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in the synthesis of heterocyclic compounds.

Copper-catalyzed reactions relevant to the synthesis of substituted pyridines include:

Coupling Reactions: Copper catalysts can facilitate the coupling of aminopyridines with various partners. For example, copper(I)-catalyzed methods have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines. organic-chemistry.org

Oxidative Coupling: Copper-catalyzed oxidative coupling reactions can be used to construct the pyridine ring from simpler precursors. These methods often utilize air or other green oxidants.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for modifying the pyridine ring, and copper catalysts can play a role in these transformations.

While specific copper-catalyzed syntheses of this compound are not extensively detailed in readily available literature, the principles of copper-catalyzed cross-coupling and amination reactions are broadly applicable. For instance, selective amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines has been achieved using a copper catalyst, demonstrating the potential for selective functionalization of the pyridine ring. rsc.org

Chemical Reactions and Derivatization Strategies

Oxidation Reactions (e.g., N-Oxidation)

The nitrogen atom in the pyridine ring of this compound is susceptible to oxidation. The most common oxidation reaction for pyridines is N-oxidation, which forms a pyridine N-oxide. wikipedia.orgbhu.ac.in

Formation of Pyridine N-oxide: This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. wikipedia.orgbhu.ac.inchemtube3d.comarkat-usa.org The resulting N-oxide is a stable, dipolar species. chemtube3d.com

The formation of the N-oxide has significant implications for the reactivity of the pyridine ring:

It activates the ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. bhu.ac.inchemtube3d.com

The oxygen atom can be subsequently removed (deoxygenation), making N-oxidation a useful strategy for introducing substituents at positions that are otherwise difficult to functionalize. wikipedia.org

A continuous flow microreactor has been shown to be a safe and efficient method for the N-oxidation of pyridine derivatives using a titanium silicalite (TS-1)/H2O2 catalytic system, achieving high yields in short reaction times. organic-chemistry.org

Reduction Reactions

The pyridine ring of this compound can undergo reduction to form a piperidine ring. Additionally, if synthesized via an imine intermediate, the imine bond itself is subject to reduction.

Reduction of the Pyridine Ring: Catalytic hydrogenation is a common method for the reduction of pyridines to piperidines. wikipedia.org This is often carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org The reduction of 4-pyridinecarbonitrile has been shown to yield both pyridylmethylamines and piperidylmethylamines, depending on the reaction conditions. mdpi.com

Reduction of Imine Intermediates: In synthetic routes that involve the formation of an imine from a ketone and an amine, the resulting C=N double bond can be reduced to a single bond to form the final amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄).

Table 2: Examples of Reduction Reactions in Pyridine Chemistry

| Substrate Type | Reaction | Product Type |

|---|---|---|

| Pyridine Ring | Catalytic Hydrogenation | Piperidine Ring |

| Imine | Reduction with NaBH₄ | Amine |

Nucleophilic Substitution Reactions

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2- or 4-position. stackexchange.comyoutube.comquimicaorganica.org The nitrogen atom withdraws electron density from the ring, facilitating the attack of nucleophiles.

Reactivity of the 3-Position: The 3-position of the pyridine ring, where the cyclopropylmethylamine group is attached in the target molecule, is generally less reactive towards nucleophilic attack compared to the 2- and 4-positions. youtube.com This is because the negative charge in the intermediate of a nucleophilic attack at the 3-position cannot be delocalized onto the electronegative nitrogen atom. stackexchange.com

Activation for Substitution: To facilitate nucleophilic substitution, the pyridine ring can be activated by the presence of electron-withdrawing groups or by forming the N-oxide. youtube.com

Chichibabin Reaction: A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. bhu.ac.inyoutube.compearson.com

While direct nucleophilic substitution at the 3-position of an unsubstituted pyridine is difficult, derivatization strategies could involve introducing a leaving group at the 2- or 4-position of the pyridine ring of a precursor molecule, followed by a nucleophilic substitution reaction and subsequent elaboration to form this compound.

Pyridyl Ring Functionalization

The pyridine ring of this compound offers a rich scaffold for a variety of functionalization reactions, enabling the introduction of diverse substituents to modulate the molecule's physicochemical and biological properties. Key strategies include electrophilic and nucleophilic aromatic substitutions, as well as modern cross-coupling reactions.

Electrophilic aromatic substitution on the pyridine ring, which is generally less reactive than benzene, can be directed to specific positions. While the pyridine nitrogen deactivates the ring towards electrophiles, functionalization is achievable under specific conditions. For instance, halogenation can introduce bromine or chlorine atoms, which then serve as handles for further modifications.

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the pyridyl moiety, particularly when a halogen is present. The Suzuki coupling , which pairs an organoboron compound with an organic halide, and the Buchwald-Hartwig amination , for the formation of carbon-nitrogen bonds, are powerful tools for creating a wide array of derivatives. These reactions are favored for their high efficiency and broad functional group tolerance.

For example, a bromo-substituted pyridyl ring on a cyclopropylmethylamine scaffold can undergo a Suzuki coupling with various boronic acids to introduce new carbon-carbon bonds. Similarly, the Buchwald-Hartwig amination allows for the coupling of primary or secondary amines to the pyridyl ring, expanding the chemical space of accessible derivatives.

Table 1: Examples of Pyridyl Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Bromo-substituted pyridyl derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) | Aryl-substituted pyridyl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-substituted pyridyl derivative |

Cyclopropyl Ring Modifications and Their Impact on Reactivity

The cyclopropyl group of this compound is not merely a passive structural element; its unique electronic properties and inherent ring strain make it a target for various chemical transformations that can significantly alter the molecule's reactivity and biological profile. The primary modifications involve ring-opening reactions, which can be initiated by electrophiles or through radical pathways.

The high s-character of the carbon-carbon bonds within the cyclopropane (B1198618) ring imparts alkene-like properties, making it susceptible to attack by strong electrophiles. Protic acids or Lewis acids can trigger the opening of the three-membered ring to form a more stable carbocationic intermediate. This intermediate can then be trapped by nucleophiles to yield a variety of acyclic products. The regioselectivity of the ring opening is influenced by the substituents on both the cyclopropyl and pyridyl rings, as well as the nature of the attacking electrophile.

The presence of the adjacent amine group can also influence the reactivity of the cyclopropyl ring. For instance, under certain conditions, intramolecular reactions can occur, leading to the formation of new heterocyclic systems. The strain energy of the cyclopropane ring, approximately 27 kcal/mol, provides a thermodynamic driving force for these ring-opening processes.

Modifications that maintain the cyclopropyl ring's integrity are also of interest. Introduction of substituents on the cyclopropyl ring itself can further fine-tune the molecule's properties. These modifications can impact the compound's lipophilicity, metabolic stability, and conformational rigidity, all of which are critical parameters in drug design.

Table 2: Impact of Cyclopropyl Ring Modifications on Reactivity

| Modification Type | Reagents/Conditions | Effect on Reactivity |

|---|---|---|

| Acid-catalyzed Ring Opening | Strong acid (e.g., H₂SO₄) | Formation of acyclic products via carbocation intermediates. |

| Radical-mediated Ring Opening | Radical initiator (e.g., AIBN), H-donor | Generation of radical intermediates leading to various products. |

| Substitution on the Ring | Organometallic reagents | Alters steric and electronic properties, influencing biological activity. |

Purification and Characterization Techniques for Synthetic Products

The successful synthesis of derivatives of this compound is contingent upon rigorous purification and comprehensive characterization of the final products. A combination of chromatographic and spectroscopic techniques is essential to ensure the identity, purity, and structural integrity of the synthesized compounds.

Purification Techniques:

Column Chromatography: This is the most common method for purifying synthetic products on a laboratory scale. Silica gel is typically used as the stationary phase, with a solvent system of varying polarity (e.g., ethyl acetate/hexanes, dichloromethane/methanol) as the mobile phase to separate the desired compound from unreacted starting materials and byproducts.

Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or to obtain highly pure samples, preparative HPLC is employed. This technique offers higher resolution than standard column chromatography.

Crystallization: If the synthesized product is a solid, crystallization can be an effective method for purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals.

Characterization Techniques:

The structure of the purified synthetic products is elucidated using a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the molecular structure. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Characteristic signals for the cyclopropyl and pyridyl protons and carbons are used to confirm the structure of the derivatives.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H stretches for the amine and C=N and C=C stretches for the pyridine ring.

Table 3: Key Characterization Data for a Hypothetical Functionalized Derivative

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | Multiplets at δ 0.5-1.2 ppm | Protons of the cyclopropyl ring |

| Signals in the aromatic region δ 7.0-8.5 ppm | Protons of the substituted pyridine ring | |

| ¹³C NMR | Peaks at δ 10-20 ppm | Carbons of the cyclopropyl ring |

| Peaks in the aromatic region δ 120-150 ppm | Carbons of the substituted pyridine ring | |

| HRMS | [M+H]⁺ peak corresponding to the calculated exact mass | Confirms the molecular formula of the product |

| IR | Absorption band around 3300 cm⁻¹ | N-H stretching vibration of the amine group |

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopropyl 1 3 Pyridyl Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons, their electronic environment, and their connectivity within the 1-Cyclopropyl-1-(3-pyridyl)methylamine molecule. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methine proton, the amine protons, and the protons of the cyclopropyl (B3062369) group. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons of each type. Spin-spin coupling patterns (multiplicity) would reveal the number of neighboring protons, helping to establish the connectivity of the different fragments of the molecule.

Hypothetical ¹H NMR Data Table for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| Pyridyl-H2 | ~8.5 | Doublet | 1H |

| Pyridyl-H6 | ~8.4 | Doublet | 1H |

| Pyridyl-H4 | ~7.7 | Multiplet | 1H |

| Pyridyl-H5 | ~7.3 | Multiplet | 1H |

| Methine-CH | ~3.5 | Triplet | 1H |

| Amine-NH₂ | Variable | Broad Singlet | 2H |

| Cyclopropyl-CH | ~1.0 | Multiplet | 1H |

| Cyclopropyl-CH₂ | ~0.5 - 0.8 | Multiplet | 4H |

Note: This table is a hypothetical representation and is not based on experimental data.

¹³C NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy would identify all the unique carbon atoms in the this compound molecule. The number of signals in the spectrum would correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of these signals would provide information about the type of carbon (e.g., aromatic, aliphatic) and its chemical environment.

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Pyridyl-C2 | ~150 |

| Pyridyl-C6 | ~148 |

| Pyridyl-C4 | ~135 |

| Pyridyl-C3 | ~134 |

| Pyridyl-C5 | ~123 |

| Methine-C | ~60 |

| Cyclopropyl-C | ~15 |

| Cyclopropyl-CH₂ | ~5 |

Note: This table is a hypothetical representation and is not based on experimental data.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule, confirming the connectivity of protons on the pyridine ring and the cyclopropyl group, as well as the coupling between the methine proton and the cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would establish long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the methine carbon to the pyridine ring and the cyclopropyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In ESI-MS, this compound would likely be observed as a protonated molecule, [M+H]⁺. The mass of this ion would confirm the molecular weight of the compound. By varying the instrument conditions, fragmentation can be induced, providing information about the stability of the molecule and the connectivity of its substructures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₉H₁₂N₂), HRMS would confirm this exact molecular formula by measuring the mass of the [M+H]⁺ ion with a high degree of precision, distinguishing it from other compounds with the same nominal mass.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₉H₁₃N₂]⁺ ([M+H]⁺) | 149.1073 | Data not available |

Note: The calculated m/z is based on the molecular formula. No experimental data is available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, pyridine ring, and cyclopropyl moieties.

The primary amine (-NH₂) group is expected to show two distinct bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. study.comorgchemboulder.comwpmucdn.com Additionally, a medium to strong N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range. study.comorgchemboulder.com A broad N-H wagging band may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

The pyridine ring, an aromatic heterocycle, will display characteristic C-H stretching vibrations above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). pw.edu.plvscht.cz Aromatic C=C and C=N stretching vibrations are expected to produce a series of sharp bands in the 1600-1430 cm⁻¹ region. libretexts.orgresearchgate.net

The cyclopropyl group possesses unique C-H bonds that absorb in the region of 3100-3000 cm⁻¹, often just above the C-H stretching frequency of typical alkanes. docbrown.info The ring itself has characteristic skeletal vibrations, sometimes referred to as "ring breathing," which can be observed in the fingerprint region, around 1020-1000 cm⁻¹. docbrown.infoacs.org

Finally, the aliphatic C-N stretching vibration is expected to appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium - Strong |

| Primary Amine | N-H Wag | 910 - 665 | Broad, Strong |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1430 (multiple bands) | Medium - Sharp |

| Cyclopropyl Group | C-H Stretch | 3100 - 3000 | Medium |

| Cyclopropyl Group | Ring Deformation | ~1020 | Medium |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium - Weak |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its separation from impurities or reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. For a polar and basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. wikipedia.orgjordilabs.com

In this technique, a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase. jordilabs.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol. wikipedia.org To ensure good peak shape for the basic amine, which can interact with residual silanols on the stationary phase, it is common to add a modifier to the mobile phase, such as a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a buffer to control the pH. wikipedia.org

Detection would typically be performed using a UV detector, as the pyridine ring is a strong chromophore and would absorb UV light, likely around 254-260 nm. The retention time of the compound would depend on the specific conditions (e.g., column type, mobile phase composition, flow rate), but it is expected to be a sharp, well-defined peak in a high-purity sample.

Table 2: Proposed HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid |

| Detection | UV at 260 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. nih.govtandfonline.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and interactions with the phase. For this amine, a standard nonpolar or moderately polar column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate. nih.gov

As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via electron impact) and fragments them. The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) of 148, corresponding to its molecular weight. Due to the presence of two nitrogen atoms, this molecular ion peak would conform to the nitrogen rule (an even molecular weight).

Common fragmentation patterns for primary amines involve alpha-cleavage (cleavage of the bond adjacent to the C-N bond). whitman.edulibretexts.org For this molecule, alpha-cleavage could lead to the loss of the cyclopropyl group, resulting in a significant fragment. The pyridine ring is relatively stable and would likely be observed as a prominent fragment (m/z 78 or related ions). acs.org

Table 3: Predicted GC-MS Fragmentation for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 148 | [M]⁺ | Molecular Ion |

| 147 | [M-H]⁺ | Loss of a hydrogen atom |

| 107 | [M-C₃H₅]⁺ | Alpha-cleavage, loss of cyclopropyl radical |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. researchgate.net This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. The analysis is typically performed using a combustion analyzer. nmrmbc.com For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula, C₉H₁₂N₂. nih.gov Typically, a match within ±0.4% is considered evidence of purity. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₂N₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 72.94% |

| Hydrogen | H | 1.008 | 12.096 | 8.16% |

| Nitrogen | N | 14.007 | 28.014 | 18.90% |

| Total | | | 148.209 | 100.00% |

Computational Chemistry and Molecular Modeling of 1 Cyclopropyl 1 3 Pyridyl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a variety of chemical properties. For 1-Cyclopropyl-1-(3-pyridyl)methylamine, DFT studies can elucidate its electronic landscape and reactivity. Key aspects of such an analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MESP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for non-covalent interactions like hydrogen bonding. nih.gov Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netmdpi.com

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity |

| Chemical Potential (μ) | -3.65 eV | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.33 eV | Quantifies electrophilic nature |

Conformational analysis is critical for understanding the three-dimensional shapes a molecule can adopt. While DFT provides high accuracy, its computational cost can be prohibitive for exploring the full conformational space of a flexible molecule. Semi-empirical methods, such as RM1 (Recife Model 1), AM1, and PM3, offer a computationally less expensive alternative. researchgate.net These methods use parameters derived from experimental data to simplify quantum mechanical calculations, making them suitable for rapid conformational searches.

For a molecule like this compound, which has several rotatable bonds, semi-empirical methods can efficiently map the potential energy surface. This allows for the identification of low-energy conformers (stable structures) and the transition states that connect them. The presence of the strained cyclopropyl (B3062369) ring can be specifically parameterized to improve the accuracy of these methods for such systems. nih.gov The results of a semi-empirical conformational analysis can provide crucial information on the preferred spatial arrangement of the cyclopropyl and pyridyl groups, which is essential for understanding its interaction with biological macromolecules.

| Conformer | Key Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | 175° | 0.00 | 65.8 |

| B | -65° | 0.85 | 20.1 |

| C | 70° | 1.20 | 14.1 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms in a system over time, providing a dynamic view of molecular behavior.

While quantum methods identify static energy minima, MD simulations explore the conformational landscape of this compound in a simulated physiological environment (e.g., in a water box with ions). ed.ac.uk By simulating the molecule's movements over nanoseconds or microseconds, MD can reveal the transitions between different conformations and the flexibility of various molecular regions. This exploration provides a more realistic understanding of the molecule's dynamic nature, showing which shapes are predominantly adopted in solution and the pathways for conformational change. ed.ac.uk The resulting trajectory can be analyzed to understand the populations of different conformational states, which can be more complex than what is predicted by simple gas-phase energy calculations.

When a potential biological target is identified, MD simulations are invaluable for studying the dynamics of the ligand-target complex. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the entire complex. This allows for an assessment of the stability of the binding pose over time. mdpi.com Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein to monitor stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. nih.gov Furthermore, MD simulations can provide detailed information on the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the target's active site residues. mdpi.com

| Interaction Type | Ligand Atom | Target Residue | Occupancy (%) over 100 ns | Average Distance (Å) |

|---|---|---|---|---|

| Hydrogen Bond | Pyridine (B92270) N | ASP110 | 92.5 | 2.8 |

| Hydrogen Bond | Amine H | GLU185 | 75.3 | 3.1 |

| Hydrophobic | Cyclopropyl Ring | ILE183 | - | 3.9 |

Molecular Docking Studies for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net This method is instrumental in predicting potential biological targets for a compound and understanding the structural basis of its activity. The process involves sampling numerous positions and orientations of the ligand within the binding site and using a scoring function to rank them based on predicted binding affinity. jocpr.com

For this compound, docking studies can be performed against libraries of protein structures to identify potential targets. Based on structurally similar compounds, potential targets could include enzymes from Mycobacterium tuberculosis, the Dopamine (B1211576) D3 receptor (D3R), or kinase domains like the TGF-β type I receptor (ALK5). nih.govnih.govdocumentsdelivered.com A successful docking study would reveal a low-energy binding pose where the molecule makes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues in the target's active site, providing a hypothesis for its mechanism of action that can be tested experimentally. jocpr.com

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Energy (kcal/mol) | -9.2 |

| Key Interacting Residues | ASP110, ILE183, GLU185, LYS232 |

| Predicted Inhibition Constant (Ki) | 150 nM |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. While no specific QSAR studies have been published for this compound, valuable inferences can be drawn from research on structurally analogous compounds, such as 2-phenylcyclopropylmethylamine derivatives. nih.gov

3D-QSAR studies on similar cyclopropylamine (B47189) derivatives have highlighted the critical role of steric, electrostatic, and hydrophobic fields in determining their binding affinity to biological targets. nih.gov For instance, in models developed for dopamine D3 receptor ligands, the electrostatic field had a significant impact on the binding affinity of phenylcyclopropylmethylamine derivatives. nih.gov This suggests that the electronic properties of the pyridine ring in this compound would be a key determinant of its biological activity. The nitrogen atom in the pyridine ring, with its electron-withdrawing nature, influences the charge distribution across the molecule, which in turn affects its interactions with receptor binding sites.

Furthermore, the steric bulk and conformation imposed by the cyclopropyl group are crucial. The rigid nature of the cyclopropyl ring restricts the conformational flexibility of the molecule, which can be advantageous for binding to specific receptor pockets. QSAR models often reveal that specific spatial arrangements of substituents are essential for optimal activity. Based on analogous studies, a hypothetical QSAR model for this compound would likely incorporate descriptors for molecular shape, electrostatic potential, and hydrophobicity to predict its biological activity.

Table 1: Hypothetical QSAR Descriptors for this compound and Their Potential Influence on Activity

| Descriptor Category | Specific Descriptor (Example) | Potential Influence on Biological Activity |

| Electronic | Electrostatic Potential on Pyridine Nitrogen | Modulates hydrogen bonding and electrostatic interactions with the target. |

| Steric | Molecular Volume/Shape | Determines the fit within the receptor's binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and interaction with hydrophobic pockets. |

| Topological | Number of Rotatable Bonds | Affects conformational entropy upon binding. |

Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of computational drug design, helping to identify potential liabilities early in the development process. For this compound, in silico tools can provide valuable estimations of its pharmacokinetic profile.

Metabolic Stability Prediction, especially concerning the Cyclopropyl Group

However, when a cyclopropyl group is directly attached to an amine, as is the case in this compound, it can be prone to specific metabolic pathways. hyphadiscovery.com One potential biotransformation is the CYP-mediated oxidation of the cyclopropylamine moiety, which can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com These intermediates may subsequently form adducts with cellular macromolecules. Studies on other cyclopropyl-containing compounds have shown that this can be a significant metabolic pathway. nih.govresearchgate.net

Computational models for metabolite prediction can help to identify potential sites of metabolism on the molecule. For this compound, these models would likely predict potential oxidation at the pyridine ring, the benzylic carbon, and the cyclopropylamine junction. The pyridine ring is a common site for metabolism in many xenobiotics. nih.gov

Table 2: Predicted Metabolic Hotspots and Potential Metabolites of this compound

| Potential Metabolic Hotspot | Predicted Metabolic Reaction | Potential Consequence |

| Cyclopropylamine Moiety | Oxidation and Ring Opening | Formation of reactive metabolites. |

| Pyridine Ring | N-oxidation, Hydroxylation | Altered solubility and clearance. |

| Benzylic Carbon | Hydroxylation | Formation of a primary alcohol metabolite. |

Biological Activity and Pharmacological Potential of 1 Cyclopropyl 1 3 Pyridyl Methylamine

Anticancer Potential and Mechanism of Action

Induction of Apoptosis in Cancer Cells

Currently, there is no publicly available scientific literature or research data that specifically investigates or demonstrates the ability of 1-Cyclopropyl-1-(3-pyridyl)methylamine to induce apoptosis in cancer cells.

Neuroactive Properties and Interaction with Neurotransmitter Systems

While the structural components of this compound, namely the cyclopropylamine (B47189) and pyridine (B92270) moieties, are found in various neuroactive compounds, specific research into the neuroactive properties of this particular molecule is not available in the current body of scientific literature.

Monoamine Oxidase (MAO) Inhibition Studies

There are no specific studies identified that evaluate the inhibitory activity of this compound against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B). Although other molecules containing a cyclopropylamine group have been investigated as MAO inhibitors, the activity of this specific compound has not been reported.

Histamine H3 Receptor Ligand Research

No research data or publications are available that characterize the binding affinity or functional activity of this compound as a ligand for the Histamine H3 receptor.

Nicotinic Receptor Ligand Research

Scientific investigation into the potential interaction of this compound with nicotinic acetylcholine (B1216132) receptors has not been reported in the available literature. There is no data regarding its binding or modulation of these receptors.

Enzyme Inhibition and Modulation Studies

No specific studies on the broader enzyme inhibition or modulation profile of this compound have been published.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

There is no evidence in the current scientific literature to suggest that this compound has been screened for or identified as an inhibitor of the enzyme N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).

Other Relevant Enzyme Targets

There is currently no specific information available from published research to definitively identify enzyme targets for this compound. The structural components of the molecule, however, are found in compounds known to interact with various enzymes. For instance, the cyclopropylamine structure is a known mechanism-based inhibitor of the quinoprotein methylamine (B109427) dehydrogenase. Additionally, other molecules incorporating cyclopropyl (B3062369) and pyridine rings have been investigated for their inhibitory effects on a range of enzymes. However, without direct experimental data, any potential enzyme-inhibiting activity of this compound remains speculative.

Anti-inflammatory Properties

No studies have been published to date that specifically investigate or demonstrate the anti-inflammatory properties of this compound. While other compounds containing pyridine or cyclopropane (B1198618) motifs have been explored for their anti-inflammatory potential, there is no direct evidence to suggest that this compound possesses such activity. Research on other novel pyrazolyl-pyridine derivatives has indicated potential in ameliorating colitis symptoms in murine models, but this cannot be extrapolated to the compound without specific investigation.

Antitubercular Activity

Currently, there is no published research specifically evaluating the antitubercular activity of this compound. The pyridine and cyclopropyl moieties are present in other compounds that have been investigated for their efficacy against Mycobacterium tuberculosis. For example, certain quinoline-3-carboxylic acids with a 1-cyclopropyl substituent have been synthesized and evaluated for their in-vitro antimycobacterial activities. nih.gov Furthermore, pyridine-2-methylamine derivatives have been identified as potential inhibitors of MmpL3, a crucial protein for the viability of M. tuberculosis. nih.gov Despite these findings in related structural classes, the specific antitubercular potential of this compound has not been reported.

Structure Activity Relationship Sar Studies of 1 Cyclopropyl 1 3 Pyridyl Methylamine Derivatives

Impact of Cyclopropyl (B3062369) Ring Modifications on Biological Activity

The cyclopropyl group is a key feature of 1-Cyclopropyl-1-(3-pyridyl)methylamine, contributing to its unique three-dimensional structure and metabolic stability. Modifications to this ring can have profound effects on the compound's interaction with biological targets and its metabolic fate.

Substitutions on the cyclopropyl ring can alter the steric and electronic properties of the molecule, thereby influencing its biological activity. One notable modification is the replacement of the cyclopropyl ring with a gem-dimethylcyclopropane unit. This substitution is often employed in medicinal chemistry to block oxidative metabolism. In the context of cyclopropylamines, this modification can prevent the formation of reactive metabolites that may lead to toxicity. For instance, in other classes of compounds, replacing a cyclopropyl ring with a gem-dimethyl group has been shown to successfully avert bioactivation reactions. hyphadiscovery.com This suggests that gem-dimethyl substitution on the cyclopropyl ring of this compound could enhance its safety profile by preventing metabolic ring opening.

Table 1: Impact of Cyclopropyl Ring Modifications

| Modification | Rationale | Potential Impact on Biological Activity |

| gem-Dimethyl Substitution | Block oxidative metabolism | Prevents formation of reactive metabolites, potentially increasing safety. |

| Small Alkyl Groups | Probe steric tolerance of the binding pocket | May increase or decrease binding affinity depending on the target. |

| Polar Substituents (e.g., -OH, -NH2) | Introduce hydrogen bonding capabilities | Could enhance binding affinity if the target has corresponding donor/acceptor sites. |

The cyclopropylamine (B47189) moiety is susceptible to metabolic ring opening, a process that can lead to the formation of reactive intermediates. This reactivity is a critical consideration in drug design and development. The metabolism of cyclopropylamines can be mediated by cytochrome P450 enzymes, leading to the formation of ring-opened products. hyphadiscovery.com These products can exist as carbon-centered radicals or be further oxidized to α,β-unsaturated aldehydes. hyphadiscovery.com

These reactive species can covalently bind to cellular macromolecules such as proteins and DNA, which can lead to toxicity. The mechanism of ring opening can be influenced by the electronic properties of the substituents on both the cyclopropyl and aromatic rings. Electron-donating groups may stabilize radical intermediates, while electron-withdrawing groups can influence the susceptibility of the ring to nucleophilic attack. Understanding these ring-opening mechanisms is essential for designing derivatives of this compound with improved metabolic stability and reduced potential for toxicity.

Role of Pyridine (B92270) Substitutions in Modulating Activity

The pyridine ring in this compound serves as a key interaction point with biological targets and influences the compound's physicochemical properties. Substitutions on this ring can significantly modulate its biological activity.

The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to alter a molecule's electronic properties, lipophilicity, and metabolic stability. The trifluoromethyl group is strongly electron-withdrawing and more lipophilic than a methyl group.

In a series of pyridine C-region analogs of other bioactive compounds, replacing a trifluoromethyl group with a methyl group led to a significant reduction in activity, in some cases by over 200-fold. This suggests that the electron-withdrawing nature and/or the lipophilicity of the trifluoromethyl group are crucial for potent biological activity in that particular scaffold. The trifluoromethyl group can engage in favorable interactions within a hydrophobic pocket of a biological target. Conversely, a methyl group, being less lipophilic and electron-donating, may not provide the same beneficial interactions.

Table 2: Comparison of Methyl vs. Trifluoromethyl Substitution on the Pyridine Ring

| Substituent | Electronic Effect | Lipophilicity | Potential Impact on Activity |

| Methyl (CH₃) | Electron-donating | Lower | May decrease activity if electron-withdrawing properties are required. |

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing | Higher | Can significantly increase activity by enhancing binding interactions and metabolic stability. |

In contrast, a methylamine (B109427) substituent introduces a basic center and a hydrogen bond donor. This can lead to strong ionic and hydrogen bonding interactions with acidic residues in a target protein. The choice between an aldehyde and a methylamine substituent would depend on the specific nature of the target's binding site. If the target has a key acidic residue, a methylamine group could lead to a significant increase in potency. Conversely, if the binding site is more suited for hydrogen bond acceptance or covalent linkage, an aldehyde may be preferred. The presence and positions of such groups on pyridine derivatives have been shown to enhance antiproliferative activity in other studies. researchgate.net

Modifications of the Amine Linker and Their Pharmacological Consequences

The methylamine linker connecting the cyclopropyl and pyridyl moieties is a critical component of the this compound scaffold. Modifications to this linker, such as N-alkylation or changing its length, can have significant pharmacological consequences.

N-methylation of the amine linker, for example, can impact a compound's basicity, lipophilicity, and ability to act as a hydrogen bond donor. In some cases, N-methylation can enhance cell permeability and oral bioavailability. However, it also eliminates a hydrogen bond donor, which could be critical for binding to a biological target. The effect of N-methylation is highly dependent on the specific target and the binding mode of the compound. For instance, in a series of 2-pyridinemethylamine derivatives, specific substitutions on the pyridine ring in combination with the amine linker were found to synergistically affect their agonist properties at serotonin (B10506) receptors. nih.gov

Altering the length of the amine linker can also have a profound impact on activity. Extending or shortening the linker can change the relative orientation of the cyclopropyl and pyridyl rings, which may be crucial for optimal interaction with a biological target. Structure-activity relationship studies of other bioactive molecules have shown that even subtle changes in linker length can lead to significant changes in potency.

Comparative Analysis with Analogous Compounds

Comparison with Pyrazole-Containing Analogs

A spectrum of pharmacological activities has been attributed to various pyrazole (B372694) analogs. nih.gov For instance, studies on pyrazole derivatives have highlighted the importance of substitutions on the pyrazole ring for activities such as anti-inflammatory and antinociceptive effects. The addition of electron-withdrawing groups to the pyrazole ring has been shown to enhance antinociceptive efficacy in some series of compounds. nih.gov In contrast, the presence of a methoxy (B1213986) group, an electron-donating group, on a pyrazole-containing scaffold has been associated with promising anti-edematogenic activity, suggesting that this group can confer additional hydrogen bonding and interaction with biological targets. nih.gov

Furthermore, the substitution pattern on other parts of the molecule in conjunction with the pyrazole ring is crucial. For example, in a series of pyrazole analogs with a benzofuran (B130515) template, the presence of nitro and bromo groups led to better pain response inhibition compared to analogs with a carbaldehyde group. nih.gov When considering the replacement of a pyridine ring with a pyrazole, it is also important to note that the pyrazole ring itself can be part of a larger fused heterocyclic system, such as in pyrazolo[1,5-a]pyrimidines, which have been investigated as potent inhibitors of mycobacterial ATP synthase. nih.gov

Structural Analogs with Varied Heterocycles

The pyridine ring in this compound can be replaced by a variety of other heterocyclic systems, leading to analogs with potentially different biological activities. The nature of the heterocyclic ring influences properties such as basicity, lipophilicity, and the potential for specific interactions with biological targets. nih.gov

For instance, in the development of inhibitors for mycobacterial ATP synthase, pyrazolo[1,5-a]pyrimidines featuring a pyridin-2-ylmethylamine side chain have been extensively studied. nih.gov The SAR of these compounds indicates that substitutions on the phenyl rings of the core structure, as well as on the pyridylmethylamine moiety, significantly impact their antimycobacterial activity. nih.gov

The following table presents a comparative overview of the antimycobacterial activity of some pyrazolo[1,5-a]pyrimidine (B1248293) analogs with variations in their substitution patterns.

Table 1: Antimycobacterial Activity of Pyrazolo[1,5-a]pyrimidine Analogs

| Compound | R1 | R2 | MABA (µg/mL) | LORA (µg/mL) |

|---|---|---|---|---|

| Analog A | H | H | >32 | 4.65 |

| Analog B | 4-F | H | 1.54 | 0.20 |

| Analog C | H | 2-F | 1.79 | 0.22 |

| Analog D | 4-F | 2-F | 0.89 | 0.39 |

Other heterocyclic systems that can be considered as analogs include those containing sulfur, such as thiazoles, thiophenes, and benzothiazoles, which have been explored for their cytotoxic effects through various mechanisms. nih.gov The choice of the heterocyclic ring is a key strategy in drug design to modulate the pharmacological profile of a lead compound.

Preclinical Research and Therapeutic Development of 1 Cyclopropyl 1 3 Pyridyl Methylamine

Toxicology and Safety Assessment

Metabolite Identification and Bioactivation Pathways, especially of the Cyclopropylamine (B47189) Moiety

The metabolic fate of 1-cyclopropyl-1-(3-pyridyl)methylamine is a critical aspect of its preclinical assessment, with a particular focus on the bioactivation potential of the cyclopropylamine functional group. While specific metabolic studies on this exact molecule are not extensively available in the public domain, the well-documented metabolism of other cyclopropylamine-containing compounds provides a strong predictive framework for its likely biotransformation pathways.

The primary concern with the cyclopropylamine moiety is its propensity to undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive metabolites that have the potential to cause toxicity through covalent binding to cellular macromolecules. The principal bioactivation pathway involves an initial one-electron oxidation at the nitrogen atom, forming a radical cation. This intermediate can then undergo scission of the strained cyclopropyl (B3062369) ring, leading to the formation of a reactive carbon-centered radical. This radical can be further oxidized to generate highly reactive species such as α,β-unsaturated aldehydes.

These electrophilic metabolites are capable of reacting with nucleophilic residues on proteins and DNA, as well as depleting cellular antioxidant defenses, such as glutathione (B108866) (GSH), through the formation of GSH conjugates. The formation of such adducts is a key initiating event in many forms of drug-induced toxicity. In vitro studies with model cyclopropylamines have demonstrated that CYP1A2 is a key enzyme involved in this bioactivation process.

Beyond the cyclopropylamine moiety, other potential metabolic pathways for this compound include oxidation of the pyridine (B92270) ring and N-dealkylation. However, the bioactivation of the cyclopropylamine group is generally considered the most significant pathway from a safety perspective.

Table 1: Potential Metabolites of this compound and Proposed Metabolic Pathways

| Metabolite ID | Proposed Structure | Metabolic Pathway | Mediating Enzymes (Predicted) |

| M1 | Hydroxylated cyclopropyl ring | Oxidation | CYP450 |

| M2 | Ring-opened cyclopropyl moiety (aldehyde) | Oxidation, Ring Scission | CYP1A2 |

| M3 | GSH conjugate of ring-opened metabolite | Glutathione Conjugation | GST |

| M4 | N-oxide of the pyridine ring | N-oxidation | FMO, CYP450 |

| M5 | Hydroxylated pyridine ring | Oxidation | CYP450 |

Note: This table represents predicted metabolites based on the known metabolism of similar chemical structures. Specific experimental verification for this compound is required.

Drug-Drug Interaction (DDI) Potential

The potential for this compound to cause drug-drug interactions (DDIs) is intrinsically linked to its metabolism. As the cyclopropylamine moiety is a known substrate and potential inhibitor of CYP450 enzymes, there is a significant likelihood of interactions with co-administered drugs that are metabolized by the same enzymes.

The primary mechanism of DDI potential for cyclopropylamines is mechanism-based inhibition (MBI) of CYP450 enzymes. This occurs when the reactive metabolites generated during the bioactivation process covalently bind to the enzyme, leading to its irreversible inactivation. This can result in a time-dependent decrease in the metabolic capacity of the affected enzyme, leading to elevated plasma concentrations of other drugs that are substrates for that enzyme, potentially causing toxicity.

In addition to MBI, competitive inhibition of CYP450 enzymes is also a possibility. The parent compound, this compound, may bind to the active site of a CYP enzyme, thereby preventing the metabolism of other substrate drugs.

Given the role of CYP1A2 in the metabolism of other cyclopropylamines, there is a particular concern for DDIs with drugs that are substrates, inducers, or inhibitors of this enzyme. For instance, co-administration with a strong CYP1A2 inhibitor could lead to increased exposure to this compound and its potentially reactive metabolites. Conversely, co-administration with a CYP1A2 inducer could enhance its bioactivation.

Table 2: Predicted Drug-Drug Interaction Potential of this compound

| Interacting Drug Class | Predicted Mechanism | Potential Clinical Consequence |

| CYP1A2 Substrates (e.g., theophylline, caffeine) | Competitive or Mechanism-Based Inhibition | Increased plasma concentrations of the co-administered drug, potential for toxicity. |

| CYP1A2 Inhibitors (e.g., fluvoxamine, ciprofloxacin) | Decreased metabolism of this compound | Increased plasma concentrations of the parent drug and its metabolites, potential for toxicity. |

| CYP1A2 Inducers (e.g., omeprazole, smoking) | Increased metabolism of this compound | Decreased plasma concentrations of the parent drug, potentially reducing efficacy, but increasing the formation of reactive metabolites. |